(E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate
Overview
Description
(E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate is an organic compound characterized by its unique structure, which includes a dimethylamino group, a vinyl group, and two nitro groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-3,5-dinitrobenzoic acid with dimethylformamide dimethyl acetal to form the corresponding enamine, followed by esterification with methanol under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogenation catalysts.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
(E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its electronic properties.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
Comparison with Similar Compounds
Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate: Similar structure but with one less nitro group.
4-(Dimethylamino)pyridine: Contains a dimethylamino group but lacks the nitro and ester functionalities.
Uniqueness: (E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and a potential candidate for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 4-[(E)-2-(dimethylamino)ethenyl]-3,5-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c1-13(2)5-4-9-10(14(17)18)6-8(12(16)21-3)7-11(9)15(19)20/h4-7H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXLEMPTISWGMH-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469044 | |
Record name | (E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597562-13-5 | |
Record name | (E)-methyl 4-(2-(dimethylamino)vinyl)-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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